molecular formula C22H35NO3 B13772069 3-(2'-Methylpiperidino)propyl p-hexoxybenzoate CAS No. 63916-83-6

3-(2'-Methylpiperidino)propyl p-hexoxybenzoate

Cat. No.: B13772069
CAS No.: 63916-83-6
M. Wt: 361.5 g/mol
InChI Key: QAQQSUVDOHQMHB-UHFFFAOYSA-N
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Description

3-(2’-Methylpiperidino)propyl p-hexoxybenzoate is a chemical compound with the molecular formula C22H35NO3. It is known for its unique structure, which includes a piperidine ring and a benzoate ester. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-hexoxybenzoate typically involves the esterification of p-hexoxybenzoic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl p-hexoxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-hexoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-hexoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-hexoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzoate ester moiety may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate
  • 3-(2’-Methylpiperidino)propyl p-propoxybenzoate
  • Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester

Uniqueness

3-(2’-Methylpiperidino)propyl p-hexoxybenzoate is unique due to its specific combination of a piperidine ring and a hexoxybenzoate ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

63916-83-6

Molecular Formula

C22H35NO3

Molecular Weight

361.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-hexoxybenzoate

InChI

InChI=1S/C22H35NO3/c1-3-4-5-8-17-25-21-13-11-20(12-14-21)22(24)26-18-9-16-23-15-7-6-10-19(23)2/h11-14,19H,3-10,15-18H2,1-2H3

InChI Key

QAQQSUVDOHQMHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C

Origin of Product

United States

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